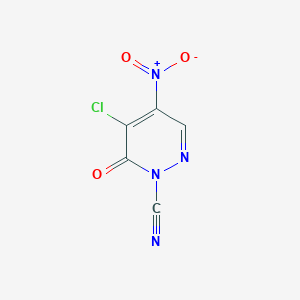
5-Chloro-4-nitro-6-oxopyridazine-1(6H)-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-nitro-6-oxopyridazine-1(6H)-carbonitrile is a heterocyclic compound that contains a pyridazine ring substituted with chloro, nitro, oxo, and cyano groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-nitro-6-oxopyridazine-1(6H)-carbonitrile typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Nitration: Introduction of the nitro group through nitration reactions.
Chlorination: Introduction of the chloro group using chlorinating agents.
Cyclization: Formation of the pyridazine ring through cyclization reactions.
Oxidation: Introduction of the oxo group through oxidation reactions.
Cyanation: Introduction of the cyano group using cyanating agents.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-4-nitro-6-oxopyridazine-1(6H)-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Nucleophilic or electrophilic substitution reactions.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Hydrolysis Conditions: Acidic or basic conditions to facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Reduction: Formation of 5-chloro-4-amino-6-oxopyridazine-1(6H)-carbonitrile.
Substitution: Formation of various substituted pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: As a precursor for the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-nitro-6-oxopyridazine-1(6H)-carbonitrile would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and disrupting replication or transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitro-6-oxopyridazine-1(6H)-carbonitrile: Lacks the chloro group.
5-Chloro-6-oxopyridazine-1(6H)-carbonitrile: Lacks the nitro group.
5-Chloro-4-nitropyridazine-1(6H)-carbonitrile: Lacks the oxo group.
Uniqueness
5-Chloro-4-nitro-6-oxopyridazine-1(6H)-carbonitrile is unique due to the presence of all four substituents (chloro, nitro, oxo, and cyano) on the pyridazine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C5HClN4O3 |
|---|---|
Molekulargewicht |
200.54 g/mol |
IUPAC-Name |
5-chloro-4-nitro-6-oxopyridazine-1-carbonitrile |
InChI |
InChI=1S/C5HClN4O3/c6-4-3(10(12)13)1-8-9(2-7)5(4)11/h1H |
InChI-Schlüssel |
FAJOHJDJSYWYPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN(C(=O)C(=C1[N+](=O)[O-])Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


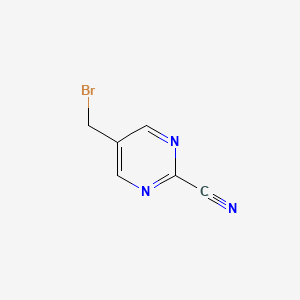
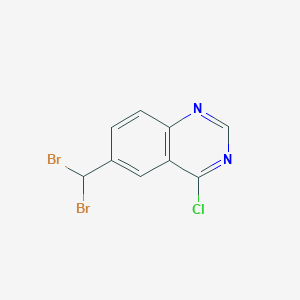


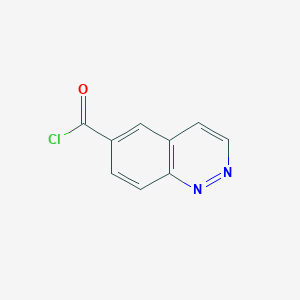
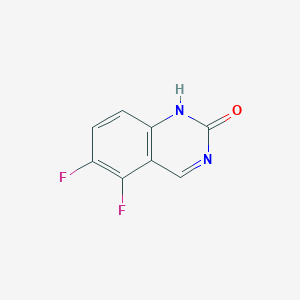
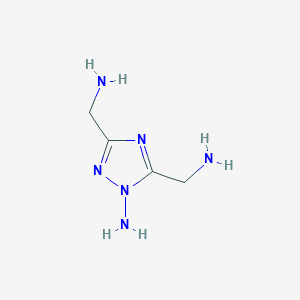
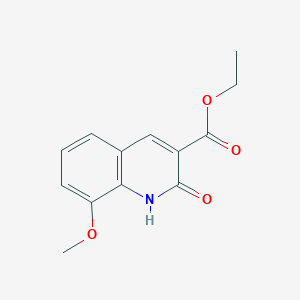
![1H-Imidazo[4,5-b][1,5]naphthyridine](/img/structure/B13121070.png)
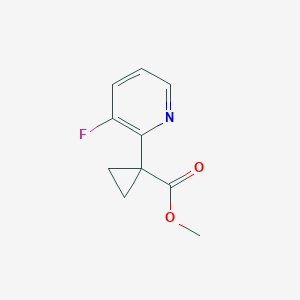
![Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate](/img/structure/B13121080.png)
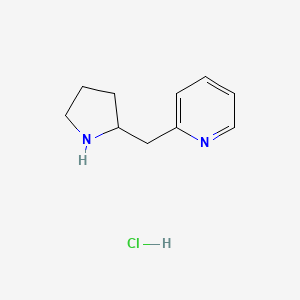
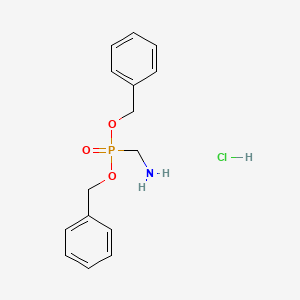
![prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13121104.png)
